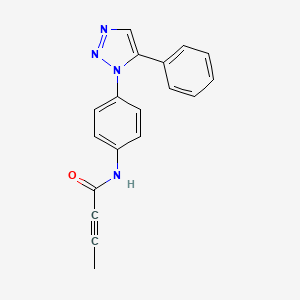

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

Preparation of Azide Intermediate: The azide intermediate is prepared by reacting 4-iodoaniline with sodium azide in the

Activité Biologique

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H18N4O2 |

| Molecular Weight | 370.41 g/mol |

| InChI Key | IDUXOJDMYLMGCP-UHFFFAOYSA-N |

This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing triazole moieties can act as inhibitors for various enzymes and receptors.

- Antitumor Activity : Studies have shown that triazole derivatives exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value of approximately 9.4 µM against multiple cancer cell lines, indicating substantial cytotoxic effects .

- Antimicrobial Properties : Triazole compounds are also recognized for their antimicrobial effects. A study highlighted the broad-spectrum antibacterial activity of triazole derivatives against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase-II, which plays a crucial role in various physiological processes. Preliminary studies suggest that certain triazole derivatives can effectively inhibit this enzyme with IC50 values ranging from 13.8 to 35.7 µM .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

1. Antitumor Activity Assessment

A comprehensive study evaluated the antitumor effects of various synthesized triazole compounds against a panel of cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

2. Antimicrobial Efficacy

In vitro tests conducted on synthesized triazoles revealed promising antimicrobial activity. For example, one study reported that a triazole derivative showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .

3. Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of triazole derivatives has provided insights into how modifications affect biological activity. Substituents on the phenyl ring were found to influence both potency and selectivity against targeted enzymes and receptors .

Applications De Recherche Scientifique

Antiviral Applications

One of the most promising applications of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide is its potential as an antiviral agent. Recent studies indicate that derivatives of 1,2,3-triazole compounds exhibit potent inhibitory effects against HIV and other viruses.

Case Study: HIV Inhibition

Research has demonstrated that triazole derivatives can effectively inhibit HIV replication. For instance, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were synthesized and evaluated for their antiviral activity. Among these, certain compounds showed notable efficacy with an EC50 value as low as 3.13 μM against HIV-1 . The mechanism of action involves direct interaction with the HIV capsid protein, suggesting that triazole compounds could serve as a scaffold for developing novel anti-HIV therapies.

Anticancer Properties

This compound has also been investigated for its anticancer properties. The unique structural features of triazoles contribute to their ability to modulate various biological pathways involved in cancer progression.

Case Study: Cancer Cell Line Studies

In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines. For example, compounds containing the triazole moiety have been reported to inhibit cell proliferation and induce cell cycle arrest in breast cancer cell lines . The specific pathways affected include those related to cell survival and apoptosis, making these compounds potential candidates for further development as anticancer agents.

Chemical Synthesis Applications

The ynamide functional group present in this compound plays a crucial role in synthetic organic chemistry. Ynamides are versatile intermediates that can participate in various reactions such as cycloadditions and cross-coupling reactions.

Case Study: Asymmetric Synthesis

Recent advancements in asymmetric ynamide chemistry have highlighted their utility as three-component coupling partners in cycloaddition reactions . This application not only broadens the scope of synthetic methodologies but also enhances the efficiency of producing complex molecules with high stereochemical control.

Analyse Des Réactions Chimiques

Reactivity of the But-2-ynamide Moiety

The terminal alkyne in but-2-ynamide participates in cycloadditions, reductions, and functionalization:

Table 2: Alkyne-Specific Reactions

-

Click Chemistry : The alkyne undergoes CuAAC with azides to form bis-triazole architectures, expanding structural complexity .

-

Hydrogenation : Selective reduction to cis-alkenes occurs under Lindlar conditions, preserving the triazole’s integrity .

Functionalization of the Aromatic Systems

The phenyl and triazole-attached phenyl groups undergo electrophilic substitution and cross-coupling:

Table 3: Aromatic Substitution Reactions

-

Suzuki-Miyaura Coupling : Introduces diverse aryl groups at the triazole-phenyl position using Pd catalysis (e.g., 4-CN or 3-F substituents) .

-

Electrophilic Aromatic Substitution : Nitration and bromination occur at activated positions due to the triazole’s electron-withdrawing effect .

Biological Activity and Mechanistic Insights

While focusing on chemical reactivity, the compound’s bioactivity is linked to its triazole and alkyne motifs:

-

Cytotoxicity : Analogous triazole derivatives show IC₅₀ values of 60–95 nM against MCF-7 cells via apoptosis induction .

-

HIV-1 Inhibition : 4-Phenyl-1,2,3-triazole derivatives disrupt viral capsid assembly with EC₅₀ values of 3.30–14.81 μM .

Stability and Degradation Pathways

-

Oxidation : The alkyne is susceptible to oxidation by KMnO₄/H⁺, forming a diketone derivative (unstable under acidic conditions) .

-

Hydrolysis : The amide bond resists hydrolysis at pH 7–9 but cleaves under prolonged acidic (HCl, Δ) or basic (NaOH, Δ) conditions .

This compound’s versatility in click chemistry, catalytic functionalization, and bioactivity underscores its utility in medicinal and materials science. Future research could explore its applications in targeted drug delivery or metal-organic frameworks.

Propriétés

IUPAC Name |

N-[4-(5-phenyltriazol-1-yl)phenyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c1-2-6-18(23)20-15-9-11-16(12-10-15)22-17(13-19-21-22)14-7-4-3-5-8-14/h3-5,7-13H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHAAOXARHDONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.